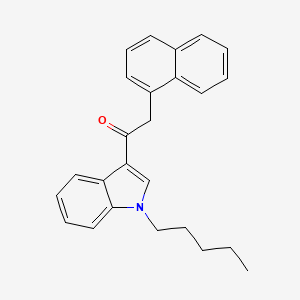![molecular formula C29H31N3O7 B10778636 2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid](/img/structure/B10778636.png)
2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-{[4-(2-acétylamino-2-pentylcarbamoyl-éthyl)-naphtalène-1-YL]-oxalyl-amino}-benzoïque est un composé organique complexe appartenant à la classe des dérivés d’acide acylaminobenzoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-{[4-(2-acétylamino-2-pentylcarbamoyl-éthyl)-naphtalène-1-YL]-oxalyl-amino}-benzoïque implique plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent généralement :
Acylation : Introduction du groupe acétylamino.
Carbamoylation : Ajout du groupe pentylcarbamoyl.
Naphthylation : Attachement de la fraction naphtalène.
Oxalylation : Incorporation du groupe oxalyl.
Dérivation de l’acide benzoïque : Attachement final au squelette de l’acide benzoïque.
Chaque étape nécessite des réactifs et des conditions spécifiques, tels que l’utilisation de chlorures d’acyle, de chlorures de carbamoyl et de dérivés de naphtalène à des températures et des conditions de pH contrôlées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-{[4-(2-acétylamino-2-pentylcarbamoyl-éthyl)-naphtalène-1-YL]-oxalyl-amino}-benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels à des états d’oxydation plus élevés.
Réduction : Réduction de groupes carbonyle en alcools ou en amines.
Substitution : Remplacement de groupes fonctionnels par d’autres substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour assurer les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé .
Applications de la recherche scientifique
L’acide 2-{[4-(2-acétylamino-2-pentylcarbamoyl-éthyl)-naphtalène-1-YL]-oxalyl-amino}-benzoïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques.
Médecine : Enquête sur son potentiel en tant qu’agent thérapeutique pour le diabète de type II en raison de son effet inhibiteur sur la PTP1B.
Industrie : Applications potentielles dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for type II diabetes due to its inhibitory effect on PTP1B.
Industry: Potential applications in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-{[4-(2-acétylamino-2-pentylcarbamoyl-éthyl)-naphtalène-1-YL]-oxalyl-amino}-benzoïque implique son interaction avec la protéine tyrosine phosphatase 1B (PTP1B). En inhibant la PTP1B, le composé améliore la signalisation de l’insuline, ce qui peut améliorer l’absorption du glucose et réduire la glycémie. Cela en fait un candidat prometteur pour le traitement du diabète de type II .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Acétyl-4-[(carboxycarbonyl)(2-carboxyphényl)amino]-N-pentyl-1-naphtylalaninamide
- Autres dérivés d’acide acylaminobenzoïque
Unicité
L’acide 2-{[4-(2-acétylamino-2-pentylcarbamoyl-éthyl)-naphtalène-1-YL]-oxalyl-amino}-benzoïque est unique en raison de sa structure spécifique, qui confère une sélectivité et une puissance élevées en tant qu’inhibiteur de la PTP1B. Cela le distingue d’autres composés similaires qui peuvent avoir des groupes fonctionnels différents ou une moindre spécificité .
Propriétés
Formule moléculaire |
C29H31N3O7 |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
2-[[4-[(2S)-2-acetamido-3-oxo-3-(pentylamino)propyl]naphthalen-1-yl]-oxaloamino]benzoic acid |
InChI |
InChI=1S/C29H31N3O7/c1-3-4-9-16-30-26(34)23(31-18(2)33)17-19-14-15-25(21-11-6-5-10-20(19)21)32(27(35)29(38)39)24-13-8-7-12-22(24)28(36)37/h5-8,10-15,23H,3-4,9,16-17H2,1-2H3,(H,30,34)(H,31,33)(H,36,37)(H,38,39)/t23-/m0/s1 |
Clé InChI |
UESXELNYBIOROE-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCNC(=O)[C@H](CC1=CC=C(C2=CC=CC=C12)N(C3=CC=CC=C3C(=O)O)C(=O)C(=O)O)NC(=O)C |
SMILES canonique |
CCCCCNC(=O)C(CC1=CC=C(C2=CC=CC=C12)N(C3=CC=CC=C3C(=O)O)C(=O)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)

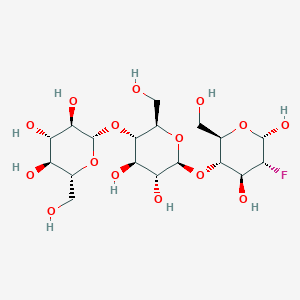
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
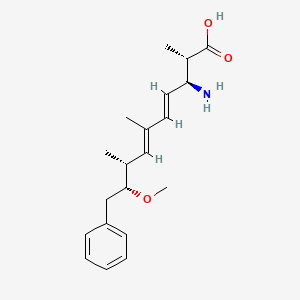
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(3S)-Tetrahydro-3-furanyl {(2S,3S)-4-[(2S,4R)-4-{(1S,2R)-2-[(S)-amino(hydroxy)methoxy]-2,3-dihydro-1H-inden-1-yl}-2-benzyl-3-oxo-2-pyrrolidinyl]-3-hydroxy-1-phenyl-2-butanyl}carbamate](/img/structure/B10778577.png)
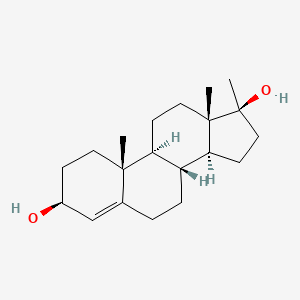
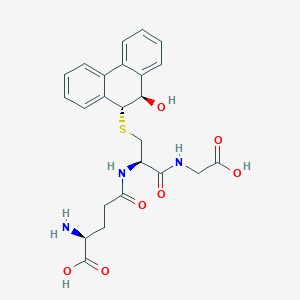


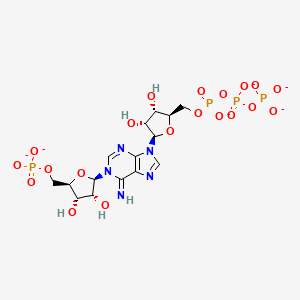
![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
